

Vegfr-2-IN-42 validation using DARTS target stability assay

Author: Smolecule Technical Support Team. **Date:** February 2026

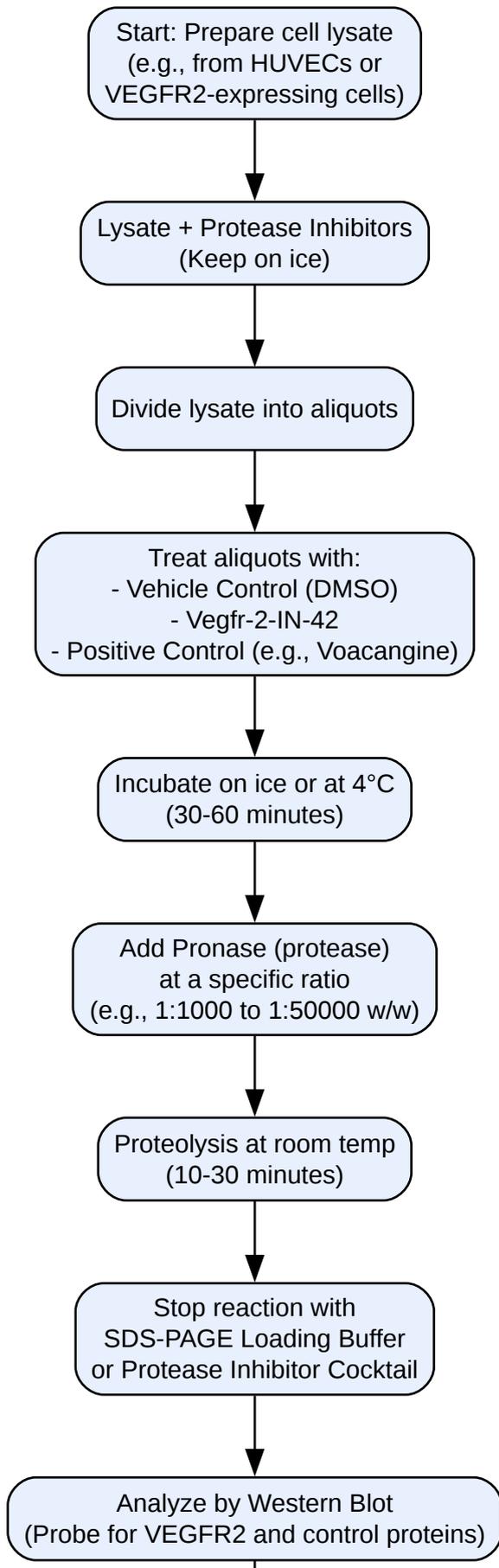
Compound Focus: Vegfr-2-IN-42

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DARTS Assay Workflow for Target Validation

The Drug Affinity Responsive Target Stability (DARTS) assay is a label-free method to identify direct protein targets of small molecules. The chart below illustrates the general workflow you can follow to validate VEGFR-2 as a target of your compound [1] [2].



**Interpretation:**

If VEGFR2 band intensity is higher in Vegfr-2-IN-42 sample compared to control, it suggests direct binding and stabilization.

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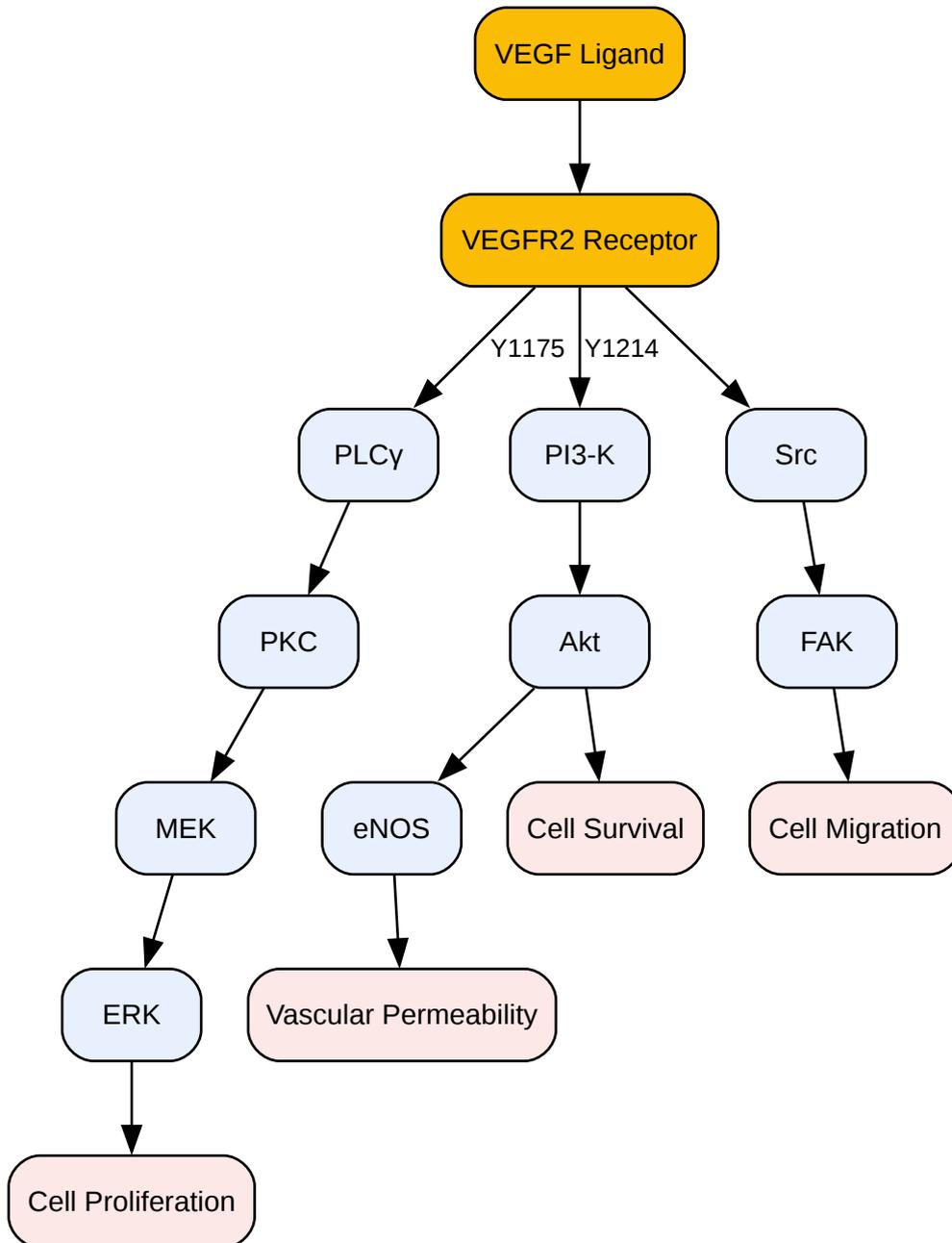
Detailed Experimental Protocol

The table below outlines the key steps and components for performing the DARTS assay, based on methodologies used to identify VEGFR2 as a target of the natural compound voacangine [1] [2].

Protocol Component	Description & Specifications
Cell Lysate Preparation	Use VEGFR2-expressing cells (e.g., HUVECs, glioblastoma cells). Lysate in nondenaturing buffer (e.g., 50 mM Tris, 150 mM NaCl) with protease/phosphatase inhibitors. Centrifuge to collect supernatant [1] [2].
Compound Treatment	Incubate lysate with Vegfr-2-IN-42 , vehicle control (DMSO), and a positive control (e.g., Sunitinib). A typical incubation is 30-60 minutes on ice or at 4°C [1] [2].
Limited Proteolysis	Use Pronase . Protease-to-lysate ratio is critical; test a range (e.g., 1:1,000 to 1:50,000 w/w) in a pilot experiment. Proteolysis time: 10-30 minutes at room temperature [1] [2].
Reaction Termination & Analysis	Stop reaction with SDS-PAGE loading buffer or protease inhibitor cocktail. Analyze by Western Blot probing for VEGFR2 and a loading control (e.g., β -Actin) [1] [2].
Key Controls	Include a no-protease control to show initial protein levels. A compound-unrelated protein (e.g., VDAC1) should be degraded similarly in all samples [1] [2].

VEGFR-2 as a Therapeutic Target

VEGFR2 is a primary regulator of physiological and pathological angiogenesis. Its signaling promotes endothelial cell proliferation, survival, migration, and vascular permeability [3] [4]. The diagram below outlines the core VEGFR2 signaling pathway, highlighting key downstream effects that are typically measured in functional validation experiments.



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Key Considerations for Experimental Design

To ensure your validation is robust, consider these points:

- **Corroborate with Functional Assays:** A positive DARTS result should be followed by cell-based assays to confirm that binding inhibits VEGFR2 function. Measure phosphorylation of key tyrosine residues (e.g., Y951, Y1175) and downstream signaling molecules like ERK and Akt [1] [4].
- **Cellular Phenotypes:** Test the compound's effect on VEGF-induced endothelial cell proliferation, migration, and tube formation [1].
- **Specificity Checks:** To assess selectivity, the DARTS assay can be performed on a wider proteome scale, followed by mass spectrometry analysis to identify other potential protein targets that are stabilized [1] [2].

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References

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To cite this document: Smolecule. [Vegfr-2-IN-42 validation using DARTS target stability assay].

Smolecule, [2026]. [Online PDF]. Available at:

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